3-amino-4-methoxybenzohydrazide
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Overview
Description
3-Amino-4-methoxybenzohydrazide (AMBH) is an aromatic heterocyclic compound that is widely used in organic and medicinal chemistry. It is a versatile platform for the synthesis of several biologically active compounds, and has been used in a variety of applications, ranging from the synthesis of pharmaceuticals, to the production of industrial chemicals. AMBH is also a key intermediate in the synthesis of several important drugs, such as the anti-cancer drug, imatinib.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis of 3-amino-4-methoxybenzohydrazide can be achieved through the reaction of 3-nitro-4-methoxybenzoic acid with hydrazine hydrate, followed by reduction of the resulting nitro compound to the corresponding amino compound.
Starting Materials
3-nitro-4-methoxybenzoic acid, hydrazine hydrate, sodium dithionite, sodium hydroxide, water, ethanol
Reaction
Step 1: Dissolve 3-nitro-4-methoxybenzoic acid (1.0 g) in hydrazine hydrate (10 mL) and heat the mixture at 80°C for 4 hours., Step 2: Cool the reaction mixture to room temperature and filter off any solid that may have formed., Step 3: To the filtrate, add a solution of sodium dithionite (0.5 g) in water (10 mL) dropwise with stirring until the yellow color disappears., Step 4: Add sodium hydroxide (1.0 g) to the reaction mixture and stir for 30 minutes., Step 5: Extract the product with ethanol (3 x 20 mL) and evaporate the combined extracts under reduced pressure to obtain the crude product., Step 6: Recrystallize the crude product from ethanol to obtain pure 3-amino-4-methoxybenzohydrazide as a white solid (yield: 70-80%).
Scientific Research Applications
3-amino-4-methoxybenzohydrazide has been used extensively in scientific research, and has been found to be a useful platform for the synthesis of a variety of drugs and other biologically active compounds. It has been used in the synthesis of several anti-cancer drugs, such as imatinib, as well as in the synthesis of several other drugs, such as the anti-inflammatory drug, celecoxib. In addition, 3-amino-4-methoxybenzohydrazide has been used in the synthesis of several other compounds, such as the anti-malarial drug, artemisinin, and the anti-viral drug, ribavirin.
Mechanism Of Action
The mechanism of action of 3-amino-4-methoxybenzohydrazide is based on its ability to form a covalent bond with a biological target. This covalent bond is formed through the reaction between the amine and the phenol, and the resulting compound is then able to interact with the target molecule, and alter its structure and function.
Biochemical And Physiological Effects
The biochemical and physiological effects of 3-amino-4-methoxybenzohydrazide are largely dependent on the specific compound that is synthesized using the compound. In general, the compounds synthesized using 3-amino-4-methoxybenzohydrazide are found to have anti-cancer, anti-inflammatory, anti-viral, and anti-malarial properties. In addition, 3-amino-4-methoxybenzohydrazide has been found to have neuroprotective and cardioprotective effects.
Advantages And Limitations For Lab Experiments
The advantages of using 3-amino-4-methoxybenzohydrazide for laboratory experiments include its availability, its low cost, and its versatility. In addition, the reaction is relatively simple to carry out and has a high yield. The main limitation of 3-amino-4-methoxybenzohydrazide is its instability, which can lead to the formation of undesired byproducts.
Future Directions
The use of 3-amino-4-methoxybenzohydrazide in the synthesis of biologically active compounds is an area of active research. Possible future directions include the use of 3-amino-4-methoxybenzohydrazide in the synthesis of drugs for the treatment of cancer, inflammation, and other diseases, as well as the development of new applications for the compound in the synthesis of industrial chemicals. In addition, further research is needed to improve the stability of the compound and to reduce the formation of undesired byproducts.
properties
IUPAC Name |
3-amino-4-methoxybenzohydrazide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O2/c1-13-7-3-2-5(4-6(7)9)8(12)11-10/h2-4H,9-10H2,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVUXRFDIXMUZOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NN)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-4-methoxybenzohydrazide |
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